Paper [] describes the degradation kinetics and pathways of HY-770 and its analogs in aqueous solutions under various pH and temperature conditions. The study found that HY-770 undergoes pseudo-first-order degradation kinetics, primarily through specific hydroxide ion-catalyzed degradation of its ionized and un-ionized forms. This information is crucial for understanding the stability and shelf-life of HY-770 in pharmaceutical formulations.
Although not explicitly stated in the provided papers, HY-770 likely exerts its muscle relaxant effects through a central mechanism, possibly by modulating neurotransmitter activity in the central nervous system. [] Further research is needed to elucidate the specific molecular targets and signaling pathways involved in its pharmacological activity.
HY-770 has been investigated in preclinical studies for its potential as a centrally acting muscle relaxant. [] Paper [] demonstrated that HY-770 dose-dependently suppressed rhythmic bladder contractions in rats, suggesting its potential utility in treating urinary frequency. Further research is needed to explore its therapeutic potential in other conditions associated with muscle spasticity and spasm.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4